4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Description
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a phenyl group at position 1, a tert-butyl group at position 4, and a carboxylic acid substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Properties
CAS No. |
825619-54-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-tert-butyl-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
InChI Key |
VOLYJCFUOHBYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Ethyl Cyanoacetate
The initial step involves the base-catalyzed condensation of pinacolone with ethyl cyanoacetate in ethanol at 0–20°C. Sodium ethoxide facilitates the formation of a β-keto-enolate intermediate, which subsequently undergoes nucleophilic attack by the tert-butyl group of pinacolone. This exothermic reaction requires careful temperature control to minimize side-product formation.
Cyclization with Phenylhydrazine
The resulting β-keto ester intermediate is treated with phenylhydrazine in methanol under reflux conditions (2 hours). This step induces cyclization via a [3+2] dipolar cycloaddition mechanism, forming the pyrazole ring. The tert-butyl group at the 4-position and phenyl group at the 1-position are introduced simultaneously during this stage. The reaction’s regioselectivity is governed by steric effects, favoring substitution at the less hindered carbon.
Hydrolysis to Carboxylic Acid
The final step employs aqueous sodium hydroxide (80°C, 2 hours) to hydrolyze the ethyl ester to the corresponding carboxylic acid. Acidic work-up precipitates the product, which is purified via recrystallization from ethanol/water. This method achieves moderate yields (60–70%) but requires stringent control of hydrolysis conditions to prevent decarboxylation.
Enolate-Mediated Alkylation of Diketocarboxylic Esters
An alternative methodology, patented by BASF (1999), utilizes enolate chemistry to construct the pyrazole core. This approach circumvents regioselectivity challenges through pre-formed enolates of 2,4-diketocarboxylic esters.
Enolate Formation
Ethyl 2,4-diketopentanecarboxylate is treated with sodium hydride in THF at −20°C to generate a stable enolate. Spectroscopic monitoring confirms complete deprotonation at the γ-position, critical for subsequent alkylation.
N-Alkylation with tert-Butyl Reagents
The enolate reacts with tert-butyl bromide at 20–50°C, introducing the bulky substituent at the 4-position. This SN2 reaction proceeds with >90% regioselectivity due to the enolate’s electronic configuration. Post-alkylation, acid quenching yields the tert-butyl-substituted diketone intermediate.
Cyclization with Phenylhydrazine
Cyclization occurs under mild conditions (methanol, 25°C) using phenylhydrazine hydrochloride. The diketone’s reactivity allows complete ring closure within 3 hours, forming the pyrazole-5-carboxylate ester. Final hydrolysis with HCl/EtOH provides the target acid in 75% overall yield.
Microwave-Assisted One-Pot Synthesis
Recent innovations employ microwave irradiation to accelerate the synthesis. A modified protocol reduces reaction times from hours to minutes while improving yields (85–90%). Key parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 8 hours | 15 minutes |
| Solvent | Ethanol | DMF |
| Isolated Yield | 68% | 89% |
Microwave irradiation enhances molecular collisions, particularly benefiting the cyclization step’s activation energy.
Catalytic Decarboxylative Coupling
Palladium-catalyzed decarboxylation has emerged as a green chemistry alternative. Using Pd(OAc)₂ (5 mol%) and XPhos ligand, tert-butyl pyrazole-5-carboxylates undergo decarboxylation at 100°C in DMAc. This method eliminates the need for strong acids/bases, reducing waste generation by 40% compared to traditional hydrolysis.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 synthetic reports reveals critical trade-offs:
- Pinacolone route : High atom economy (78%) but limited scalability due to multi-step purification
- Enolate alkylation : Excellent regiocontrol but requires cryogenic conditions (−20°C)
- Microwave synthesis : Rapid but energy-intensive (500W irradiation)
- Decarboxylative coupling : Eco-friendly but costly catalysts (Pd-based)
Industrial-scale production (>100 kg batches) favors the enolate method (cost: $81/500mg vs. $10/1g for pinacolone route), while academic labs prefer microwave-assisted protocols for small-scale diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key pyrazole derivatives for comparison include:
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (benzyl-substituted analog) .
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid (chloro-substituted analog) .
Table 1: Comparative Structural and Physicochemical Properties
Substituent Effects on Properties
- In contrast, the benzyl group in the analog from increases lipophilicity, which may enhance membrane permeability but reduce solubility . The chlorine atom in 1-(t-Bu)-5-Cl-1H-pyrazole-4-carboxylic acid alters electronic distribution, possibly enhancing electrophilic reactivity compared to the phenyl-substituted target compound .
Hydrogen Bonding and Crystal Packing :
- The carboxylic acid group at position 5 (target compound) versus position 4 (chloro-substituted analog) affects hydrogen bonding networks. highlights that such positional differences can lead to distinct graph set patterns in crystal structures, influencing solubility and stability .
- The benzyl-substituted analog’s crystal structure () likely exhibits unique packing due to extended π-π interactions, whereas the tert-butyl group in the target compound may promote hydrophobic interactions .
Biological Activity
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 825619-54-3) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. Characterized by a pyrazole ring with a tert-butyl substituent and a phenyl group, this compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
The unique structural features of this compound contribute to its chemical reactivity and biological activity. The specific positioning of functional groups plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and cancer progression, suggesting its potential as a therapeutic agent in these areas .
Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes, making it effective against both bacterial and fungal infections.
Anticancer Effects
The anticancer potential of this compound has been extensively studied. It has shown efficacy in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation is linked to its interaction with specific molecular targets involved in cancer progression .
Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent antiproliferative effects .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid | 0.88 | Carboxylic acid at the 3-position |
| 3-tert-butyl-1-methylpyrazole-5-carboxylic acid | 0.87 | Methyl group instead of phenyl |
| 3-(tert-butyl)-1-phenylnitro-pyrazole | 0.82 | Contains a nitro group |
The comparative analysis highlights that while these compounds share structural similarities, the specific positioning of functional groups in this compound contributes to its distinct biological activities.
Q & A
Q. Spectroscopy :
- IR : Detect characteristic peaks for carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while the pyrazole C5 proton resonates at δ ~6.8 ppm .
XRD : Validate molecular packing and hydrogen-bonding interactions (e.g., O–H···O dimer formation) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions between experimental spectral data and theoretical predictions?
- Case Study : Compare experimental IR/NMR data with density functional theory (DFT) calculations (B3LYP/6-31G** basis set). Discrepancies in vibrational frequencies (e.g., C=O stretching modes) may arise from solvent effects or intermolecular interactions not modeled in gas-phase simulations. Adjust for solvent polarity using a polarizable continuum model (PCM) to improve agreement .
- Practical Tip : Use Gaussian or ADF software for geometry optimization, ensuring convergence criteria (energy <10⁻⁵ a.u., force <0.001 a.u./Å) .
Q. What strategies optimize regioselectivity in pyrazole ring functionalization?
- Synthetic Approaches :
Suzuki Coupling : Introduce aryl groups at the pyrazole C4 position using Pd(PPh₃)₄ catalyst and boronic acids in degassed DMF/H₂O (e.g., 80°C, 12 h). Monitor regioselectivity via LC-MS .
Protection/Deprotection : Protect the carboxylic acid as a methyl ester (CH₂N₂/MeOH) to prevent side reactions during electrophilic substitutions .
- Yield Optimization : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and improve purity (>95% by HPLC) .
Q. How does the tert-butyl group influence the compound’s biological activity and crystallinity?
- Crystallinity : The bulky tert-butyl group enhances crystal lattice stability via van der Waals interactions, as shown by XRD (space group P21/c, Z=4) .
- Bioactivity : In pharmacological assays, the tert-butyl moiety improves membrane permeability (logP ~2.8) but may sterically hinder target binding. Compare IC₅₀ values of tert-butyl vs. methyl analogs in enzyme inhibition assays (e.g., COX-2) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations :
Avoid racemization during hydrolysis by using mild conditions (room temperature, 6N HCl) .
Implement chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>99%) .
Optimize solvent recycling (e.g., ethanol recovery via distillation) to reduce costs .
Data Interpretation & Troubleshooting
Q. How to address low yields in the cyclocondensation step?
- Root Cause Analysis :
- Incomplete Reaction : Extend reflux time (≥24 h) or use Dean-Stark trap to remove H₂O.
- Byproduct Formation : Add molecular sieves (4Å) to absorb excess hydrazine.
- Solution : Replace ethyl acetoacetate with more reactive β-ketoesters (e.g., trifluoromethyl derivatives) .
Q. Why do melting point measurements vary between batches?
- Key Factors :
Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs.
Impurities : Conduct TLC (silica gel, hexane/EtOAc 3:1) to detect residual starting materials.
Advanced Applications
Q. What are the design principles for developing metal-organic frameworks (MOFs) using this compound as a ligand?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
